molecular formula C15H25NOS B2396290 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1798460-47-5

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2396290
CAS RN: 1798460-47-5
M. Wt: 267.43
InChI Key: PQQBUZLMKRWBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system. CP-55940 has a high affinity for both the CB1 and CB2 receptors, and its effects on these receptors have been well-documented in numerous studies.

Mechanism of Action

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and peripheral tissues. Activation of these receptors by 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone leads to a variety of effects, including the modulation of neurotransmitter release, the inhibition of adenylate cyclase activity, and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, the regulation of appetite, and the modulation of immune function. 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has also been shown to have neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone in scientific research is its high affinity for both the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation of using 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research involving 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, including the development of more potent and selective synthetic cannabinoids, the investigation of the effects of 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone on specific physiological processes, and the development of potential therapeutic applications for 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone in the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanisms of action of 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and to better understand its potential risks and benefits.

Synthesis Methods

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is typically synthesized using a multistep process that involves the reaction of various chemical intermediates. The first step involves the condensation of 1,1-cyclohexanediacetic acid anhydride with cyclopentanone to form the corresponding diketone. The diketone is then reacted with methylamine and formaldehyde to form the intermediate 1-(cyclopentylmethyl)-3-(methylamino)-1,3-dioxo-2-butene. This intermediate is then reacted with thioacetic acid to form the final product, 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone.

Scientific Research Applications

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been extensively used in scientific research to study the endocannabinoid system, which plays a crucial role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have a high affinity for both the CB1 and CB2 receptors, and its effects on these receptors have been well-documented in numerous studies.

properties

IUPAC Name

2-cyclopentyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NOS/c1-18-14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBUZLMKRWBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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